molecular formula C13H23NO3 B14769015 tert-Butyl 3-ethyl-5-methyl-4-oxopiperidine-1-carboxylate

tert-Butyl 3-ethyl-5-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B14769015
M. Wt: 241.33 g/mol
InChI Key: PYUGLPZFWGSJBK-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate: is a piperidine derivative with a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of N-Boc-piperidine and triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in the synthesis of various bioactive compounds sets it apart from other similar compounds.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-ethyl-5-methyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-6-10-8-14(7-9(2)11(10)15)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

PYUGLPZFWGSJBK-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC(C1=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

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